4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol
CAS No.:
Cat. No.: VC15716130
Molecular Formula: C18H19BrClNO3
Molecular Weight: 412.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19BrClNO3 |
|---|---|
| Molecular Weight | 412.7 g/mol |
| IUPAC Name | 2-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-4-tert-butyl-6-chlorophenol |
| Standard InChI | InChI=1S/C18H19BrClNO3/c1-18(2,3)11-6-13(20)17(23)14(7-11)21-9-10-5-12(19)8-15(24-4)16(10)22/h5-9,22-23H,1-4H3 |
| Standard InChI Key | IFDAPYPRRRJFIJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C(=C1)Cl)O)N=CC2=C(C(=CC(=C2)Br)OC)O |
Introduction
4-Bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol is a complex organic compound featuring a diverse array of functional groups, including bromine, tert-butyl, chloro, hydroxyl, and methoxy. This compound is classified within the category of phenolic compounds, which are often utilized in various scientific applications due to their unique chemical properties. The molecular formula of this compound is not explicitly provided in the available literature, but its molecular weight is approximately 352.79 g/mol .
Synthesis
The synthesis of 4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol typically involves several steps, although detailed synthesis protocols are not widely documented in the available literature. Generally, such compounds are synthesized through reactions involving the formation of imine bonds and the incorporation of various functional groups.
Chemical Transformations
This compound can undergo several chemical transformations, including oxidation and reduction reactions. Common reagents used for these transformations include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions vary but typically involve specific temperatures, solvents, and catalysts tailored to each reaction type.
Biological Activity
The mechanism of action for 4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol involves its interaction with biological targets such as enzymes or receptors. The unique arrangement of functional groups allows the compound to modulate enzyme activity or receptor binding, influencing various biochemical pathways. Detailed studies on its interactions can elucidate its potential therapeutic applications.
Availability and Sources
4-Bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol is available from chemical suppliers such as Vitas-M Lab under the identifier STK022697 .
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